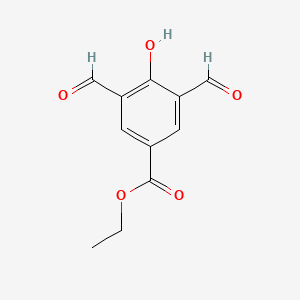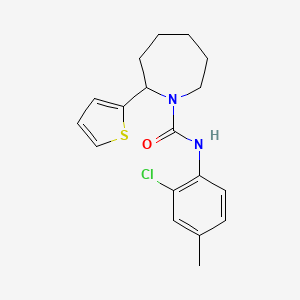![molecular formula C20H17ClO5 B4972351 2-chlorobenzyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972351.png)
2-chlorobenzyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chlorobenzyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as CBOC and is a derivative of 7-hydroxycoumarin.
作用機序
The mechanism of action of CBOC is not fully understood. However, it is believed to work by modulating various signaling pathways in cells. CBOC has been found to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which play a crucial role in cell division and gene expression.
Biochemical and Physiological Effects:
CBOC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and exhibit antioxidant activity. CBOC has also been found to modulate the expression of various genes involved in cell proliferation and differentiation.
実験室実験の利点と制限
One of the major advantages of using CBOC in lab experiments is its high purity. The compound can be easily synthesized and purified, making it suitable for various experimental procedures. However, one of the limitations of using CBOC is its limited solubility in water, which can make it difficult to administer in certain experimental setups.
将来の方向性
There are several future directions for research on CBOC. Some of the possible areas of research include:
1. Development of Novel Therapeutics: CBOC has shown promising results in the treatment of various diseases. Future research can focus on developing novel therapeutics based on CBOC.
2. Mechanistic Studies: Further studies are needed to elucidate the mechanism of action of CBOC. This can help in the development of more effective drugs based on CBOC.
3. Toxicity Studies: The toxicity of CBOC needs to be evaluated in detail to ensure its safety for human use.
Conclusion:
In conclusion, CBOC is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has shown promising results in cancer research, neurodegenerative diseases, and antimicrobial activity. Further research is needed to fully understand the mechanism of action of CBOC and to develop novel therapeutics based on it.
合成法
The synthesis of CBOC involves the esterification reaction between 2-chlorobenzyl alcohol and 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The product is then purified using techniques such as recrystallization or column chromatography.
科学的研究の応用
CBOC has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the following areas:
1. Cancer Research: CBOC has been found to inhibit the growth of cancer cells in vitro. It works by inducing apoptosis, a process of programmed cell death, in cancer cells.
2. Neurodegenerative Diseases: CBOC has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antimicrobial Activity: CBOC has exhibited antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
(2-chlorophenyl)methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12-9-19(22)26-18-10-15(7-8-16(12)18)25-13(2)20(23)24-11-14-5-3-4-6-17(14)21/h3-10,13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWUPJLJCCXVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B4972273.png)
![2,2,2-trifluoro-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4972275.png)
![ethyl [5-(N-isopropylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B4972282.png)
![N-(2-hydroxyethyl)-N-isopropyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972290.png)
![7-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B4972291.png)

![(3S)-1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinol](/img/structure/B4972304.png)
![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4972305.png)

![1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4972322.png)
![6-tert-butyl-2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4972334.png)


![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4972364.png)